molecular formula C18H12ClN3S B2983777 2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine CAS No. 885460-88-8

2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine

Cat. No.: B2983777
CAS No.: 885460-88-8
M. Wt: 337.83
InChI Key: GUCZJEWUIAAMQU-UHFFFAOYSA-N
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Description

2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a pyridine ring. Key substituents include:

  • Chlorine at position 4 of the pyrimidine ring.
  • Methyl at position 4.
  • Phenyl at position 3.

Properties

IUPAC Name

4-chloro-6-methyl-5-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3S/c1-11-14(12-7-3-2-4-8-12)15-16(19)21-17(22-18(15)23-11)13-9-5-6-10-20-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCZJEWUIAAMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=C(N=C2Cl)C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control temperature, pressure, and reaction time precisely. The purification process often involves recrystallization and chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells . The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thieno-Pyrimidine Cores

Compound 12 (from ):
  • Structure : Combines a pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine core with triazole and pyridine substituents.
  • Substituents :
    • 4-Chlorophenyl and 4-methoxyphenyl groups.
    • Triazole linkage to a pyridine moiety.
Compound 13 (from ):
  • Structure : Features a carboxamide bridge between pyrrolo-thiazolo-pyrimidine and pyrido[2,3-d]pyrimidine.
  • Substituents :
    • 4-Chlorophenyl and 4-methoxyphenyl groups.
    • Imine and carboxamide functional groups.
  • Activity : Primarily a synthetic product for studying multicyclic systems .

Comparison with Target Compound :

  • Core Differences : The target compound lacks the fused thiazole and pyrrole rings present in Compounds 12 and 13, simplifying its structure.

Antiproliferative Thiophene Derivatives ()

Compound 24 :
  • Structure: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide sodium salt.
  • Activity : Inhibits tyrosine kinase receptors (e.g., in MCF7 breast cancer cells) by targeting ATP-binding sites .
Compound 25 :
  • Structure: 4-(5,6-Dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol.
  • Activity : Exhibits antiproliferative effects via similar kinase inhibition mechanisms .

Comparison with Target Compound :

  • Structural Contrast: The target compound’s thieno[2,3-d]pyrimidine-pyridine system differs from the cyclopenta[b]thiophene cores of Compounds 24 and 25.
  • Functional Groups : The absence of sulfamoyl or triazine groups in the target compound suggests divergent binding modes, though its chloro and phenyl substituents may still support kinase interaction.

Research Implications and Gaps

  • Target Compound : Further studies are needed to elucidate its biological activity, particularly in kinase assays.
  • Structural Insights : Substituent variation (e.g., chloro vs. methoxy groups) significantly impacts electronic properties and target engagement.
  • Synthetic Challenges : The target compound’s simpler structure may offer advantages in scalability over multicyclic analogues like Compounds 12 and 13.

Biological Activity

2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H9ClN2S
  • Molecular Weight : 260.74 g/mol
  • CAS Number : 225385-07-9

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors, which may include thiophene derivatives and pyrimidine structures. The process often requires specific conditions to ensure high yield and purity, such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various thienopyrimidine compounds found that those with similar structural features to this compound demonstrated notable antibacterial and antimycobacterial activity against strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

CompoundMIC (µg/mL)Activity
4c8Antibacterial
5e16Antimycobacterial

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives with similar thienopyrimidine cores inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds exhibiting high affinity for dihydrofolate reductase (DHFR) have been shown to reduce tetrahydrofolate levels necessary for DNA synthesis .

The biological activity of this compound is believed to be mediated through the inhibition of key enzymes involved in cellular processes such as proliferation and apoptosis. Inhibition of kinases and other enzymes can lead to the modulation of inflammatory responses and cell cycle progression.

Study on Antibacterial Efficacy

A comprehensive study assessed the antibacterial efficacy of various thienopyrimidine derivatives against multiple bacterial strains. The minimum inhibitory concentration (MIC) was determined for several compounds, revealing strong activity against both Gram-positive and Gram-negative bacteria. The most potent compounds were identified as having structural similarities to this compound .

Evaluation of Anticancer Properties

In another study focusing on anticancer activity, researchers synthesized a series of thienopyrimidine derivatives and evaluated their effects on cancer cell lines. The results demonstrated that certain derivatives inhibited cell growth significantly at low concentrations, suggesting a promising therapeutic potential for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. Key steps include halogenation of precursor pyrimidines (e.g., 4-chloro-6-methyl intermediates) and coupling with pyridine derivatives under inert atmospheres. For example, bromination at 0°C in dichloromethane with NaOH, followed by column chromatography purification, has been used for analogous compounds to achieve >90% purity . Optimization may require adjusting stoichiometry, temperature (e.g., room temperature vs. reflux), and catalysts (e.g., sodium formate for eco-friendly protocols) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, ¹H NMR can confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm), while HRMS validates molecular ion peaks (e.g., [M+H]⁺). Discrepancies in integration ratios or unexpected peaks may arise from impurities or rotational isomers; repeating measurements under controlled humidity/temperature or using deuterated solvents (CDCl₃/DMSO-d₆) can resolve these .

Q. What safety precautions are necessary when handling this compound given limited toxicity data?

  • Methodological Answer : Assume acute toxicity (H300-H313 codes) due to structural analogs with hazardous profiles. Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation. Store in sealed containers under nitrogen to prevent degradation. Waste must be segregated and processed by certified facilities to avoid environmental contamination .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its intermolecular interactions and potential bioactivity?

  • Methodological Answer : X-ray crystallography reveals planar pyrimidine/pyridine rings (dihedral angles <25°) and chair/boat conformations in fused rings. Weak C–H···π and π–π interactions (centroid separations ~3.7 Å) stabilize crystal packing, which may correlate with ligand-receptor binding in biological targets. Disorder in hydroxyl groups (e.g., 70:30 occupancy) suggests conformational flexibility relevant to drug design .

Q. What strategies can address low solubility in aqueous media during in vitro assays?

  • Methodological Answer : Solubility can be enhanced via co-solvents (DMSO/EtOH mixtures ≤5% v/v) or derivatization. Introducing polar groups (e.g., sulfonyl or amino) at the 5-phenyl position has improved solubility in related thienopyrimidines without compromising activity. Dynamic light scattering (DLS) can monitor aggregation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-chloro substituent?

  • Methodological Answer : Synthesize analogs with substituents varying in electronegativity (e.g., F, Br, CF₃) at the 4-position. Assess bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with computational metrics (Hammett σ values). For example, replacing Cl with F in fluorinated pyrimidines increased metabolic stability in medicinal chemistry contexts .

Q. What analytical methods are suitable for detecting degradation products under accelerated stability conditions?

  • Methodological Answer : Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation products. Forced degradation (heat, UV light, pH extremes) identifies labile sites. For example, hydrolysis of the thieno-pyrimidine ring may produce carboxylic acid derivatives detectable via negative-ion ESI-MS .

Notes

  • Avoid abbreviations; use IUPAC names consistently.
  • Toxicological data gaps necessitate extrapolation from structural analogs .
  • Computational modeling (e.g., DFT for orbital energies) is advised to predict reactivity .

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